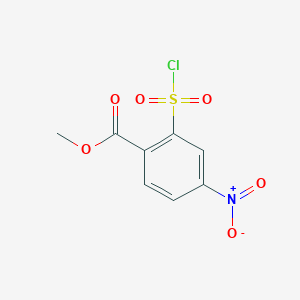

![molecular formula C22H16N4O4 B2487160 4-methyl-3-nitro-N-[2-(3-oxo-4H-quinoxalin-2-yl)phenyl]benzamide CAS No. 887197-66-2](/img/no-structure.png)

4-methyl-3-nitro-N-[2-(3-oxo-4H-quinoxalin-2-yl)phenyl]benzamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

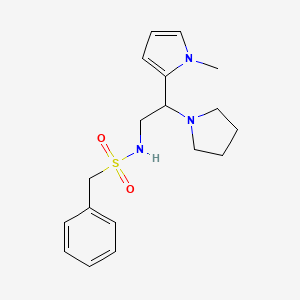

The compound “4-methyl-3-nitro-N-[2-(3-oxo-4H-quinoxalin-2-yl)phenyl]benzamide” is a complex organic molecule that contains several functional groups. It has a benzamide group, a nitro group, a methyl group, and a quinoxalinone group. Benzamides are a significant class of amide compounds that have been widely used in medical, industrial, biological, and potential drug industries . The nitro group is a functional group that consists of one nitrogen atom and two oxygen atoms. It’s often used in the synthesis of explosives but also appears in various pharmaceuticals. The quinoxalinone group is a heterocyclic compound that consists of a benzene ring fused to a quinoxaline ring. Quinoxalines have been found to possess a wide range of biological activities .

Molecular Structure Analysis

The molecular structure of this compound would be quite complex due to the presence of several functional groups and a fused ring system. The benzamide and quinoxalinone groups would likely contribute to the planarity of the molecule, while the nitro group could introduce some degree of non-planarity .Chemical Reactions Analysis

The chemical reactivity of this compound would be influenced by the functional groups present. The nitro group is electron-withdrawing, which would make the benzene ring less reactive towards electrophilic aromatic substitution reactions. The amide group could participate in various reactions, such as hydrolysis or reduction .Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of the nitro group could increase the compound’s polarity, affecting its solubility in various solvents .Applications De Recherche Scientifique

Drug Research and Development

The compound’s structure suggests potential pharmacological relevance. Researchers have explored its synthetic analogs and heteroannelated derivatives. Notably, 4-hydroxy-2-quinolones exhibit interesting pharmaceutical and biological activities . Further investigations could uncover novel drug candidates or therapeutic agents.

Antiviral Properties

Given the presence of a quinoline moiety, it’s worth investigating antiviral properties. Molecular docking studies against HIV-1 or other viruses could reveal potential inhibitory effects .

Antimicrobial Activity

Compounds derived from similar structures have shown antimicrobial potential. For instance, (Z)-(4-((2-chloroquinolin-3-yl)methylene)-5-oxo-2-phenyl-4,5-dihydro-1H-imidazol-1-yl)substituted carbamic derivatives exhibited good antimicrobial activity . Exploring this compound’s effects against specific pathogens could be valuable.

Mécanisme D'action

Target of Action

The compound contains a quinoxalin-2-yl moiety , which is a structural component found in various bioactive compounds.

Biochemical Pathways

Again, without specific studies, it’s hard to determine the exact biochemical pathways this compound affects. Compounds with similar structures have been found to affect a variety of pathways, including those involved in inflammation, cancer, and microbial infections .

Orientations Futures

Propriétés

| { "Design of the Synthesis Pathway": "The synthesis pathway for 4-methyl-3-nitro-N-[2-(3-oxo-4H-quinoxalin-2-yl)phenyl]benzamide involves the reaction of 4-methyl-3-nitrobenzoic acid with 2-(3-oxo-4H-quinoxalin-2-yl)aniline in the presence of a coupling agent to form the intermediate product, which is then reacted with N-(2-bromo-5-chlorophenyl)acetamide to yield the final product.", "Starting Materials": [ "4-methyl-3-nitrobenzoic acid", "2-(3-oxo-4H-quinoxalin-2-yl)aniline", "coupling agent", "N-(2-bromo-5-chlorophenyl)acetamide" ], "Reaction": [ "Step 1: 4-methyl-3-nitrobenzoic acid is reacted with a coupling agent, such as N,N'-dicyclohexylcarbodiimide (DCC), in the presence of a catalyst, such as 4-dimethylaminopyridine (DMAP), to form the activated ester intermediate.", "Step 2: The activated ester intermediate is then reacted with 2-(3-oxo-4H-quinoxalin-2-yl)aniline in the presence of a base, such as triethylamine (TEA), to form the intermediate product.", "Step 3: The intermediate product is then reacted with N-(2-bromo-5-chlorophenyl)acetamide in the presence of a base, such as potassium carbonate (K2CO3), to yield the final product, 4-methyl-3-nitro-N-[2-(3-oxo-4H-quinoxalin-2-yl)phenyl]benzamide." ] } | |

Numéro CAS |

887197-66-2 |

Formule moléculaire |

C22H16N4O4 |

Poids moléculaire |

400.394 |

Nom IUPAC |

4-methyl-3-nitro-N-[2-(3-oxo-4H-quinoxalin-2-yl)phenyl]benzamide |

InChI |

InChI=1S/C22H16N4O4/c1-13-10-11-14(12-19(13)26(29)30)21(27)24-16-7-3-2-6-15(16)20-22(28)25-18-9-5-4-8-17(18)23-20/h2-12H,1H3,(H,24,27)(H,25,28) |

Clé InChI |

QORVYEKMFCCAQL-UHFFFAOYSA-N |

SMILES |

CC1=C(C=C(C=C1)C(=O)NC2=CC=CC=C2C3=NC4=CC=CC=C4NC3=O)[N+](=O)[O-] |

Solubilité |

not available |

Origine du produit |

United States |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

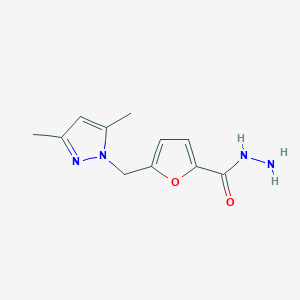

![N-[5-[2-(2,4-dimethylanilino)-2-oxoethyl]sulfanyl-1,3,4-thiadiazol-2-yl]-2-fluorobenzamide](/img/structure/B2487078.png)

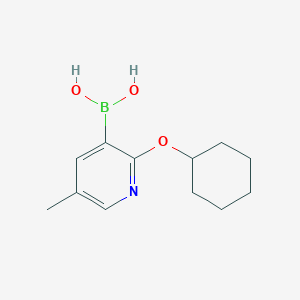

![N'-(2-Methylsulfanylphenyl)-N-[(4-thiomorpholin-4-yloxan-4-yl)methyl]oxamide](/img/structure/B2487082.png)

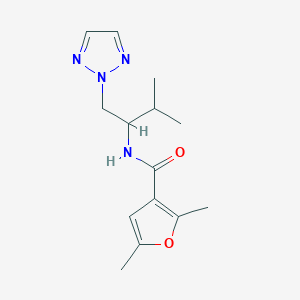

![N-(4-methylbenzyl)-2-[(5-pyridin-4-yl-1,3,4-oxadiazol-2-yl)thio]acetamide](/img/structure/B2487086.png)

![2-((2-Ethylbenzofuro[3,2-d]pyrimidin-4-yl)amino)acetic acid](/img/structure/B2487088.png)

![Methyl 4-[(2-hydroxy-3-methoxybenzyl)amino]benzoate](/img/structure/B2487090.png)

![(E)-2-(4-Chlorophenyl)-N-[(1-methylpyrazol-4-yl)methyl]ethenesulfonamide](/img/structure/B2487096.png)

![5-[1-(3-methylbenzoyl)piperidin-4-yl]-4-(4-methylbenzyl)-2,4-dihydro-3H-1,2,4-triazol-3-one](/img/structure/B2487097.png)